molecular formula C6H6N2O2 B027923 2-Aminonicotinic acid CAS No. 5345-47-1

2-Aminonicotinic acid

Cat. No.: B027923
CAS No.: 5345-47-1
M. Wt: 138.12 g/mol
InChI Key: KPIVDNYJNOPGBE-UHFFFAOYSA-N
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Description

2-Aminonicotinic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of nicotinic acid, where an amino group is situated at the second position of the pyridine ring. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2-Aminonicotinic acid, also known as 2-aminonicotinate, belongs to the class of organic compounds known as pyridinecarboxylic acids . Pyridinecarboxylic acids are compounds containing a pyridine ring bearing a carboxylic acid group

Mode of Action

As a derivative of nicotinic acid , it may interact with biological targets in a similar manner

Biochemical Pathways

As a derivative of nicotinic acid , it may be involved in similar biochemical pathways, such as the NAD+ synthesis pathway

Pharmacokinetics

It is soluble in dmso , which may influence its bioavailability

Result of Action

As a derivative of nicotinic acid , it may have similar effects, such as participating in redox reactions as a component of NAD+ and NADP+

Biochemical Analysis

Biochemical Properties

It is known that 2-Aminonicotinic acid can act as a ligand to prepare copper (II)-organic coordination compounds . It can also be used as a reactant to prepare pyrido [2′,1′:2,3]imidazo [4,5- c ]isoquinolines by reacting with trimethylsilyl cyanide and phthalaldehyde .

Cellular Effects

The specific cellular effects of this compound are currently not well-documented. It is known that similar compounds can have significant effects on cellular processes. For instance, 6-aminonicotinamide, a structural analog of this compound, is known to inhibit the enzyme 6-phosphogluconate dehydrogenase, reversing chromatin methylation and gene expression in metastatic pancreatic ductal adenocarcinoma .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known to interact with biomolecules such as enzymes and proteins. For instance, it can act as a ligand to prepare copper (II)-organic coordination compounds .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions and soluble in DMSO .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that similar compounds can be involved in various metabolic pathways. For instance, nicotinic acid, a compound structurally similar to this compound, is involved in the NAD salvage pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminonicotinic acid can be synthesized through several methods:

    Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with appropriate amines.

    Microwave-Assisted Synthesis: Another efficient method is the microwave-assisted synthesis, where 2-chloronicotinic acid reacts with amines under microwave irradiation.

    Environmentally Friendly Synthesis: A green synthesis approach involves the amination of 2-chloronicotinic acid with amines under catalyst- and solvent-free conditions.

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the nucleophilic aromatic substitution method due to its reliability and scalability. the microwave-assisted and environmentally friendly methods are gaining traction due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

2-Aminonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminonicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Aminonicotinic acid can be compared with other aminonicotinic acids, such as:

Uniqueness: this compound is unique due to its specific position of the amino group, which imparts distinct chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

2-aminopyridine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIVDNYJNOPGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID1063801
Record name 2-Aminonicotinic acid
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Molecular Weight

138.12 g/mol
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CAS No.

5345-47-1
Record name 2-Aminonicotinic acid
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Record name 2-Aminonicotinic acid
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Record name 3-Pyridinecarboxylic acid, 2-amino-
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods IV

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A mixture of methyl 2-aminonicotinate (4 g) and 2M aqueous sodium hydroxide solution (35 mL) in THF (50 mL) was stirred at room temperature overnight. The reaction mixture was neutralized with 1M hydrochloric acid, and extracted with ethyl acetate. The aqueous layer was acidified with 1M hydrochloric acid, and extracted with THF. The organic layers were combined, washed with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound (1.78 g) as a white solid.
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Synthesis routes and methods V

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By substituting 2-amino-4-ethoxynicotinic acid (prepared by reaction of the 2-amino-4-hydroxynicotinic acid with ethyl bromide in accordance with the procedure of Yale and Pluscec, supra.) for the 2-aminonicotinic acid in Example 4, there is obtained the named compound.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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